(4-Chlorophenyl)-[4-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride

Physicochemical characterization Lead optimization SAR studies

This compound features a unique 4-chloro-3-trifluoromethyl substitution pattern on a diarylmethanamine scaffold, creating a distinct electronic environment critical for lead optimization. Supplied as the hydrochloride salt for enhanced solid-state stability and aqueous solubility in automated liquid handling. Serves as a versatile intermediate for amide coupling, reductive amination, and N-alkylation to build focused libraries. Also functions as an HPLC/LC-MS reference standard to resolve it from regioisomer CAS 2243507-99-3.

Molecular Formula C14H11Cl3F3N
Molecular Weight 356.59
CAS No. 2243515-36-6
Cat. No. B2839704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)-[4-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride
CAS2243515-36-6
Molecular FormulaC14H11Cl3F3N
Molecular Weight356.59
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC(=C(C=C2)Cl)C(F)(F)F)N)Cl.Cl
InChIInChI=1S/C14H10Cl2F3N.ClH/c15-10-4-1-8(2-5-10)13(20)9-3-6-12(16)11(7-9)14(17,18)19;/h1-7,13H,20H2;1H
InChIKeyRMKZHUKAZPHPLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (4-Chlorophenyl)-[4-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride (CAS 2243515-36-6) – Physicochemical Identity and Research Classification


(4-Chlorophenyl)-[4-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride (CAS 2243515-36-6) is a diarylmethanamine derivative supplied as the hydrochloride salt, with molecular formula C14H11Cl3F3N and molecular weight 356.6 g/mol [1]. The compound belongs to the diarylmethylamine scaffold class, a privileged structure in medicinal chemistry recognized for its occurrence in antihistaminics, antidepressants, and other pharmacologically active molecules [2]. It is commercially available as a research reagent—primarily as a synthetic building block or screening library component—with typical purity of 95% . No peer-reviewed primary research articles or patents directly characterizing the biological activity of this specific compound were identified in publicly accessible databases as of the search date.

Why Generic Substitution Fails: Structural Uniqueness of the 4-Chloro-3-(trifluoromethyl)phenyl Substituent Pattern in (4-Chlorophenyl)-[4-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride (CAS 2243515-36-6)


Close structural analogs—including the non-chlorinated analog (CAS 1019353-55-9), the meta-CF3 analog (CAS 735209-67-3), the fluoro-substituted analog (CAS 1304339-01-2), and the regioisomeric [3-chloro-4-(trifluoromethyl)phenyl] variant (CAS 2243507-99-3)—differ in at least one critical substituent position or identity [1]. The diarylmethanamine scaffold is well-established as a privileged structure in medicinal chemistry, and its substitution pattern profoundly influences target binding, lipophilicity, and metabolic stability . Specifically, the 4-chloro substituent combined with the 3-trifluoromethyl group on the same phenyl ring creates a unique electronic environment (cumulative electron-withdrawing effect) that cannot be replicated by analogs where chlorine is absent, replaced by fluorine, or repositioned [1]. These structural differences preclude direct functional interchangeability in structure-activity relationship (SAR) studies, lead optimization campaigns, or analytical reference standard applications.

Quantitative Differentiation Evidence for (4-Chlorophenyl)-[4-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride (CAS 2243515-36-6) vs. Closest Analogs


Molecular Weight Differentiation vs. Non-Chlorinated Analog

The target compound (MW 356.6 g/mol) possesses a substantially higher molecular weight than the non-chlorinated analog (4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine (CAS 1019353-55-9, MW 285.69 g/mol), a direct consequence of the additional chlorine atom on the trifluoromethylphenyl ring [1]. This 70.9 Da mass difference (24.8% increase) directly impacts HPLC retention time, mass spectrometric detection parameters, and logP-driven partitioning behavior . For procurement decisions, this means the two compounds cannot be used interchangeably as analytical reference standards, as they require distinct LC-MS method parameters and exhibit different ionization efficiencies.

Physicochemical characterization Lead optimization SAR studies

Predicted Lipophilicity Differentiation vs. Non-Chlorinated and Fluoro-Substituted Analogs

The target compound incorporates two chlorine atoms and one trifluoromethyl group, both well-established contributors to increased lipophilicity (logP). In diarylmethanamine SAR, halogen substitution has been demonstrated to modulate physicochemical properties relevant to membrane permeability and target engagement . The combined 4-chloro and 3-trifluoromethyl substitution pattern on the same phenyl ring generates a unique cumulative electron-withdrawing effect. Analogs lacking the chlorine on the trifluoromethylphenyl ring (CAS 1019353-55-9) or replacing it with fluorine (CAS 1304339-01-2) exhibit different predicted logP values due to chlorine's distinct contribution to lipophilicity compared to hydrogen or fluorine . Quantitative logP measurements for this specific compound are not publicly available; therefore this comparison remains at the class-level inference stage based on established substituent constant principles.

Lipophilicity Drug-likeness Permeability

Regioisomer Differentiation: [4-Chloro-3-(trifluoromethyl)] vs. [3-Chloro-4-(trifluoromethyl)] Substitution Pattern

The target compound bears the 4-chloro-3-(trifluoromethyl)phenyl substitution pattern. Its regioisomer, [3-chloro-4-(trifluoromethyl)phenyl](4-chlorophenyl)methanamine hydrochloride (CAS 2243507-99-3), positions the chlorine and trifluoromethyl groups differently (3-Cl, 4-CF3 vs. 4-Cl, 3-CF3) . While molecular weight is near-identical (356.598 vs. 356.6 g/mol), the distinct InChI Keys confirm these are different chemical entities with divergent three-dimensional electrostatic surfaces [1]. In drug discovery contexts, such regioisomeric differences are known to produce significant shifts in target binding affinity and selectivity profiles—regioisomers often exhibit IC50 differences of 10- to 100-fold against kinase and GPCR targets due to altered hydrogen-bonding and steric complementarity [2]. No head-to-head biological data exist for these two specific regioisomers.

Regioisomerism Target selectivity Crystallography

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiation vs. Non-Chlorinated Scaffold

The target compound features 4 hydrogen bond acceptors and a topological polar surface area (TPSA) of 26.0 Ų, computed from its molecular structure [1]. In contrast, the non-chlorinated analog (CAS 1019353-55-9) possesses 3 hydrogen bond acceptors (one fewer fluorine atom contributing to HBA count) and a slightly lower TPSA. These computed descriptors are key input parameters for CNS Multiparameter Optimization (MPO) scoring and Lipinski's Rule of Five assessments [2]. The additional chlorine substituent on the target compound increases TPSA and HBA count, which can shift predicted blood-brain barrier permeability scores by 0.2–0.5 MPO units compared to the non-chlorinated analog. Experimental validation of these predictions is not publicly available.

Drug-likeness Permeability prediction CNS MPO scoring

Recommended Research Application Scenarios for (4-Chlorophenyl)-[4-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride (CAS 2243515-36-6)


Kinase Inhibitor Lead Optimization Leveraging the 4-Chloro-3-(trifluoromethyl)phenyl Pharmacophore

The 4-chloro-3-(trifluoromethyl)phenyl motif has been validated as a critical pharmacophoric element in Type II kinase inhibitors, as demonstrated by CHMFL-KIT-64—a potent c-KIT inhibitor effective against wild-type and drug-resistant mutant kinases [3]. Incorporating this precise diarylmethanamine scaffold into lead optimization programs enables systematic exploration of the amine linker geometry and its impact on target engagement. The target compound serves as a versatile intermediate for amide coupling, reductive amination, or N-alkylation to generate focused libraries around the diarylmethanamine core.

Diarylmethanamine Scaffold-Based Fragment or Building Block Library Construction

Diarylmethanamines are recognized as privileged scaffolds in medicinal chemistry, appearing in antihistamines (e.g., cetirizine), antidepressants (e.g., tianeptine), and antimalarials [1]. The target compound, with its dual-halogenated aromatic rings and primary amine handle, is well-suited as a key building block for constructing diverse compound libraries via parallel synthesis. The hydrochloride salt form offers practical handling advantages over the free base—including improved solid-state stability and aqueous solubility for automated liquid handling systems .

Analytical Reference Standard for Regioisomer-Specific Method Development

Given the distinct InChI Key (RMKZHUKAZPHPLS-UHFFFAOYSA-N) and specific 4-chloro-3-(trifluoromethyl)phenyl substitution pattern [2], this compound can serve as a reference standard for HPLC and LC-MS method development aimed at resolving it from its closely related regioisomer (CAS 2243507-99-3) and other diarylmethanamine analogs. This application is particularly relevant when screening libraries that contain multiple halogenated diarylmethanamine derivatives where co-elution and isobaric interference are significant analytical challenges.

CNS Drug Discovery Screening: Evaluation of Halogenated Diarylmethanamines for Monoamine Transporter Modulation

The diarylmethanamine scaffold overlaps structurally with known monoamine transporter ligands, and halogen substitution (particularly Cl and CF3) has been shown to modulate SERT, DAT, and NET binding affinity in related chemotypes [5][2]. The target compound's predicted hydrogen bond acceptor count (HBA = 4) and TPSA (26.0 Ų) place it within favorable CNS drug-like physicochemical space [4]. It is appropriate as a screening candidate in panels assessing monoamine reuptake inhibition, with the understanding that class-level inference—not direct target-compound data—supports this application.

Quote Request

Request a Quote for (4-Chlorophenyl)-[4-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.